Leucine enkephalinamide

Descripción

Historical Context of Endogenous Opioid Peptides and Leucine (B10760876) Enkephalinamide Discovery

The journey into understanding compounds like Leucine enkephalinamide begins with the broader story of endogenous opioid peptides. In the 1960s, scientific evidence began to mount for the existence of specific receptors in the brain that bind to opiate drugs. nih.gov This led to the logical assumption that the body must produce its own, or endogenous, substances that interact with these receptors. nih.gov This hypothesis spurred a significant research effort, culminating in the mid-1970s with a landmark discovery.

In 1975, John Hughes and Hans Kosterlitz, along with their team, identified the first endogenous opioid peptides from the brains of pigs. psu.edunih.gov These were two pentapeptides—peptides composed of five amino acids—which they named Met-enkephalin and Leu-enkephalin. psu.edu Leu-enkephalin has the amino acid sequence Tyr-Gly-Gly-Phe-Leu. nih.govwikipedia.org This discovery was a cornerstone in opioid peptide history, confirming that the body has its own system for modulating pain and other physiological processes, similar to how morphine works. psu.edu

These naturally occurring enkephalins, however, are quickly broken down by enzymes in the body, which limits their therapeutic potential. wikipedia.org This inherent instability led researchers to synthesize analogues, or modified versions, of these peptides to enhance their stability and potency. wikipedia.org Leucine enkephalinamide is one such synthetic analogue. It is derived from the natural Leucine-enkephalin. ontosight.ai The key chemical modification in Leucine enkephalinamide is the amidation of the C-terminal end of the peptide. ias.ac.in This alteration, while seemingly minor, significantly impacts the molecule's properties. ias.ac.in For instance, studies have shown that this amidation can enhance the peptide's potency. ias.ac.in

The development of synthetic analogues like Leucine enkephalinamide and D-Ala2-Met-enkephalinamide (DAME) in the years following the discovery of enkephalins marked a new chapter in opioid research. nih.govnih.govdtic.mil These more stable compounds provided researchers with valuable tools to probe the function of opioid receptors and to explore the potential for developing new pain-relieving drugs. ontosight.ai

Academic Significance and Contemporary Research Trajectory

The academic significance of Leucine enkephalinamide lies primarily in its utility as a research tool to understand the opioid system. As a more stable analogue of the endogenous Leu-enkephalin, it allows for more reliable and prolonged experimental observations. nih.gov

A major focus of research has been on its interaction with opioid receptors. Leucine enkephalinamide, like its parent compound, acts as an agonist at opioid receptors, particularly showing a high affinity for the delta (δ) opioid receptor. wikipedia.orgmedchemexpress.com Its interactions with both mu (μ) and delta (δ) opioid receptors have been a subject of study. ontosight.ai The development of various analogues of Leucine enkephalinamide, through modifications at different amino acid positions, has been instrumental in studying structure-activity relationships. ias.ac.in These studies help to elucidate which parts of the peptide are crucial for binding to specific receptors and for biological activity. nih.gov

Another significant area of research is the conformational analysis of Leucine enkephalinamide. Using techniques like proton magnetic resonance, scientists have investigated the three-dimensional shape that the molecule adopts in different environments. ias.ac.in These studies have revealed that Leucine enkephalinamide tends to prefer an extended backbone conformation, which differs from the folded structure of the natural Leucine-enkephalin. ias.ac.in Understanding the molecule's conformation is critical, as it dictates how it interacts with its receptor.

Contemporary research continues to build on this foundation. Scientists are creating and evaluating new analogues of Leucine enkephalinamide to refine receptor selectivity and to investigate the biological roles of different parts of the peptide. nih.govnih.gov For example, researchers have systematically replaced amide bonds within the Leucine-enkephalin structure with other chemical groups to study their importance for biological activity and to create novel peptide analogues with enhanced stability. nih.gov The overarching goal of much of this research is the design and synthesis of new therapeutic agents, particularly for pain management, that can offer the benefits of opioids with fewer undesirable side effects. ontosight.aimdpi.com

Table 1: Comparison of Leucine-enkephalin and Leucine enkephalinamide

| Feature | Leucine-enkephalin | Leucine enkephalinamide |

|---|---|---|

| Type | Endogenous opioid peptide | Synthetic analogue |

| Chemical Structure | Tyr-Gly-Gly-Phe-Leu-COOH | Tyr-Gly-Gly-Phe-Leu-CONH₂ |

| Stability | Rapidly degraded by enzymes | More resistant to enzymatic degradation |

| Primary Receptor Affinity | Delta (δ) opioid receptor | Delta (δ) opioid receptor |

| Conformation | Tends to adopt a folded β-bend conformation | Prefers an extended backbone conformation |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Leucine enkephalinamide |

| Leucine-enkephalin |

| Met-enkephalin |

| Morphine |

Propiedades

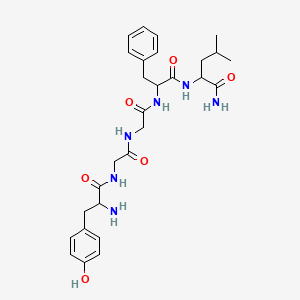

IUPAC Name |

2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N6O6/c1-17(2)12-22(26(30)38)34-28(40)23(14-18-6-4-3-5-7-18)33-25(37)16-31-24(36)15-32-27(39)21(29)13-19-8-10-20(35)11-9-19/h3-11,17,21-23,35H,12-16,29H2,1-2H3,(H2,30,38)(H,31,36)(H,32,39)(H,33,37)(H,34,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXGODHVAJPXSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60975548 | |

| Record name | 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60117-24-0 | |

| Record name | Enkephalinamide-leu | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060117240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENKEPHALIN, LEU-5-AMINO- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Biology and Biochemistry of Leucine Enkephalinamide

Endogenous Production and Precursor Processing

Leucine (B10760876) enkephalin, the precursor to Leucine enkephalinamide, is derived from two larger precursor proteins: proenkephalin and prodynorphin. mdpi.comebi.ac.uk Proenkephalin contains one copy of the Leucine enkephalin sequence, while prodynorphin contains three copies. nih.gov The biosynthesis of Leucine enkephalin involves the proteolytic processing of these precursors within the neuron. Specific endopeptidases cleave the precursor proteins at paired basic amino acid residues to release the active pentapeptide. nih.gov While Leucine enkephalin is directly synthesized from these precursors, the formation of Leucine enkephalinamide requires an additional enzymatic step. The C-terminal amidation is a common post-translational modification for many neuropeptides and is catalyzed by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM). This enzyme converts the C-terminal glycine-extended precursor into the corresponding amidated peptide.

Enzymatic Degradation and Metabolic Pathways

The biological activity of Leucine enkephalinamide is terminated by enzymatic degradation. Several peptidases are involved in its metabolism, leading to a relatively short half-life in vivo.

A primary pathway for the degradation of Leucine enkephalinamide is the cleavage of the N-terminal tyrosine residue by aminopeptidases. nih.gov This initial cleavage results in the loss of opioid activity, as the N-terminal tyrosine is crucial for receptor binding. A membrane-bound aminopeptidase (B13392206), similar to aminopeptidase M, has been shown to rapidly hydrolyze Leucine enkephalin by sequentially removing N-terminal amino acids. nih.gov Amastatin-sensitive aminopeptidases have been identified as playing a significant role in the inactivation of [Leu5]-enkephalin in various tissues. nih.gov

Enkephalinases, such as neutral endopeptidase 24.11 (NEP), also contribute to the degradation of Leucine enkephalinamide. NEP cleaves the Gly-Phe bond in the enkephalin sequence. nih.gov Other peptidases, including dipeptidyl peptidases and carboxypeptidases, may also be involved in the metabolic cascade, further breaking down the peptide into smaller, inactive fragments. The combined action of these enzymes ensures a rapid termination of the opioid signal.

The metabolic stability of enkephalins, including Leucine enkephalinamide, is generally low, particularly in plasma. mdpi.com In vitro studies have shown that Leucine enkephalin is rapidly degraded in plasma, with a half-life of only a few minutes. mdpi.comnih.gov However, its stability is significantly higher in cerebrospinal fluid (CSF), where peptidase activity is lower. mdpi.com The C-terminal amidation of Leucine enkephalinamide is known to confer increased resistance to carboxypeptidases, which could contribute to a slightly longer half-life compared to its non-amidated counterpart. Modifications to the peptide backbone, such as the substitution of Gly2 with a D-amino acid, have been shown to dramatically increase metabolic stability. acs.org

| Compound | Matrix | Half-life |

|---|---|---|

| Leucine Enkephalin | Mouse Plasma | 25 minutes mdpi.com |

| Leucine Enkephalin | CSF | > 5 hours (80% remaining) mdpi.com |

| Glycosylated Leu-enkephalin amide 1 | Plasma | 89 minutes acs.org |

| Glycosylated Leu-enkephalin amide 2 | Plasma | 164 minutes acs.org |

| Glycosylated Leu-enkephalin amide 1 | Brain | 331 minutes acs.org |

| Glycosylated Leu-enkephalin amide 2 | Brain | >500 minutes acs.org |

Opioid Receptor Pharmacology and Ligand-Receptor Interactions

Leucine enkephalinamide exerts its physiological effects by binding to and activating opioid receptors, which are G-protein coupled receptors. It primarily interacts with the mu (µ) and delta (δ) opioid receptors. wikipedia.orgnih.gov

Leucine enkephalinamide acts as an agonist at both µ- and δ-opioid receptors, with a notable preference for the δ-opioid receptor. wikipedia.org The binding affinity of Leucine enkephalinamide and its analogs to these receptors has been characterized in various studies. For instance, substitutions at the Phe4 position can significantly alter the binding affinity and selectivity for both δ- and µ-opioid receptors. mdpi.com The interaction with these receptors initiates a signaling cascade that leads to the modulation of neuronal activity and its characteristic physiological effects. The analgesic effects of enkephalins are thought to be primarily mediated through the µ-opioid receptor. nih.gov

| Compound | Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| Leu5-enkephalin mdpi.com | δOR | 1.26 |

| µOR | 1.7 | |

| Meta-substituted Phe4 analog (1a) mdpi.com | δOR | 0.023 |

| µOR | 0.059 | |

| Meta-substituted Phe4 analog (1i) mdpi.com | δOR | 0.93 |

| µOR | 0.98 |

Agonistic Actions at Opioid Receptor Subtypes

Leucine enkephalinamide demonstrates distinct binding affinities and efficacies at the different subtypes of opioid receptors, which dictates its pharmacological profile.

Leucine enkephalinamide is recognized as an endogenous agonist for the delta-opioid receptor (DOR), for which it displays a high binding affinity. nih.govmdpi.com Research indicates that Leucine enkephalin (the non-amidated parent compound, often used as a reference) binds to the DOR with a high affinity, with reported inhibition constant (Kᵢ) values in the low nanomolar range. mdpi.com Specifically, a Kᵢ value of 1.26 nM for Leu⁵-enkephalin at the δOR has been documented. mdpi.com

In terms of functional activity, Leucine enkephalinamide acts as a potent agonist at the DOR. Studies on the parent compound, Leu⁵-enkephalin, show it provides near-full agonist activity at the DOR, with efficacy measured at 92–100% relative to baseline Leu⁵-enkephalin activity. mdpi.com This high efficacy signifies its ability to robustly activate the receptor upon binding, initiating downstream signaling cascades.

| Parameter | Value | Reference |

|---|---|---|

| Binding Affinity (Kᵢ) | 1.26 nM | mdpi.com |

| Efficacy | 92-100% | mdpi.com |

While its primary affinity is for the DOR, Leucine enkephalinamide also binds to and activates the mu-opioid receptor (MOR). mdpi.com It agonizes the δOR with moderate selectivity over the µOR. mdpi.com The binding affinity for the MOR is also in the low nanomolar range, though typically lower than its affinity for the DOR. A Kᵢ value of 1.7 nM for Leu⁵-enkephalin at the µOR has been reported, indicating potent binding. mdpi.com

Functionally, Leucine enkephalinamide demonstrates significant efficacy at the MOR. Studies have shown that Leu⁵-enkephalin can elicit near-full agonist activities at the µOR, with efficacy values ranging from 85–105% compared to the reference agonist DAMGO. mdpi.com This indicates that despite a slightly lower binding preference compared to the DOR, it is capable of strongly activating the MOR.

| Parameter | Value | Reference |

|---|---|---|

| Binding Affinity (Kᵢ) | 1.7 nM | mdpi.com |

| Efficacy | 85-105% (vs. DAMGO) | mdpi.com |

In contrast to its activity at DOR and MOR, Leucine enkephalinamide does not significantly interact with the kappa-opioid receptor (KOR). mdpi.com This lack of significant binding affinity or functional activity at the KOR is a key feature of its receptor interaction profile, contributing to its pharmacological specificity.

Intracellular Signaling Pathways and Cellular Responses

The agonistic action of Leucine enkephalinamide at opioid receptors triggers a series of intracellular signaling events that lead to specific cellular responses.

Opioid receptors, including DOR and MOR, are classic G protein-coupled receptors (GPCRs). mdpi.com The activation mechanism is initiated when an agonist like Leucine enkephalinamide binds to the receptor. oup.com This binding induces a conformational change in the receptor, which in turn allows it to interact with and activate an associated heterotrimeric G protein on the intracellular side of the membrane. oup.com

This activation promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G protein. oup.com Subsequently, the G protein dissociates into its constituent Gα-GTP and Gβγ subunits. oup.com Both of these dissociated subunits can then interact with and modulate the activity of various downstream effector proteins, such as adenylyl cyclase and ion channels. nih.gov Specifically, Leucine enkephalin has been shown to be a full agonist for both Gαi1 and GαoA G-proteins, indicating it can maximally activate these particular signaling pathways upon receptor binding. nih.gov

One of the significant downstream signaling pathways affected by opioid receptor activation is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. creative-diagnostics.commdpi.comfrontiersin.org The activation of GPCRs, such as the DOR by Leucine enkephalinamide, can initiate a cascade of protein phosphorylations that culminates in the activation of ERK1/2. frontiersin.org

The classical ERK1/2 pathway involves a series of kinases: Raf, MEK (MAPK/ERK kinase), and finally ERK. frontiersin.org Once activated via phosphorylation by MEK, ERK1/2 can translocate to the nucleus and phosphorylate various transcription factors. frontiersin.org This leads to changes in gene expression and ultimately influences a wide range of cellular processes, including cell proliferation, differentiation, and survival. creative-diagnostics.comfrontiersin.org

Calcium Channel Current Inhibition:Studies have demonstrated that Leucine enkephalin can inhibit voltage-gated calcium channels, particularly the N-type and L-type, which is a key mechanism in reducing neurotransmitter release. However, the specific effects of Leucine enkephalinamide on different types of calcium channels, including the magnitude of current inhibition and the specific channel subtypes it targets, have not been explicitly detailed in the scientific literature.

Due to these limitations and in adherence to the strict instructions to focus solely on Leucine enkephalinamide and maintain scientific accuracy, it is not possible to generate the requested article with the required level of detail and supporting data tables. Further experimental research specifically investigating the molecular and biochemical properties of Leucine enkephalinamide is required to address the topics outlined.

Physiological and Pathophysiological Roles of Leucine Enkephalinamide

Central Nervous System Modulation

Leucine (B10760876) enkephalinamide is a key neuromodulator within the central nervous system, exerting its influence by binding to opioid receptors. This interaction triggers a cascade of intracellular events that alter neuronal excitability and neurotransmitter release, thereby shaping a wide range of physiological responses.

Nociception and Antinociceptive Mechanisms

Nociception, the neural process of encoding and processing noxious stimuli, is profoundly influenced by Leucine enkephalinamide. This endogenous peptide is an integral component of the body's natural pain-relief system, producing analgesic effects at both the spinal and supraspinal levels.

At the level of the spinal cord, Leucine enkephalinamide acts as a potent modulator of incoming pain signals. Enkephalins are released from spinal interneurons, which can be activated by descending pain pathways involving serotonin (B10506) and norepinephrine. Upon release, these peptides bind to opioid receptors on the terminals of primary afferent neurons (first-order neurons) and on second-order neurons in the dorsal horn. This binding inhibits the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P, effectively dampening the transmission of pain signals to higher brain centers. This presynaptic and postsynaptic inhibition results in a significant reduction in the perception of pain.

Research indicates that the intrathecal administration of Leucine-enkephalin, particularly when co-administered with peptidase inhibitors to prevent its degradation, can lead to complex effects. While it can produce analgesia, some studies have shown that it can also induce nociceptive behaviors through the activation of the glutamate-NO-ERK pathway via δ2-opioid receptors in the dorsal spinal cord.

Spinal Cord Modulation of Nociception by Leucine Enkephalinamide

| Mechanism | Receptors Involved | Neurotransmitters Affected | Overall Effect on Nociception |

|---|---|---|---|

| Presynaptic inhibition of primary afferent neurons | δ-opioid receptors | Inhibits release of Glutamate and Substance P | Analgesia |

| Postsynaptic inhibition of second-order neurons | μ- and δ-opioid receptors | Hyperpolarization, reducing neuronal excitability | Analgesia |

| Activation of glutamate-NO-ERK pathway | δ2-opioid receptors | Activation of glutamate signaling | Potential for nociceptive behaviors under certain conditions |

Beyond the spinal cord, Leucine enkephalinamide contributes to pain modulation through its actions in various brain regions. Key supraspinal sites for opioid-mediated analgesia include the periaqueductal gray (PAG), the rostral ventromedial medulla (RVM), and the locus coeruleus. Endogenous opioids like enkephalins can influence the descending pain modulatory system, which originates in these brainstem nuclei.

Activation of opioid receptors in the PAG can lead to the disinhibition of descending pathways that project to the spinal cord. These descending pathways can then suppress the activity of nociceptive neurons in the dorsal horn. Leucine enkephalin has been shown to potentiate morphine-induced analgesia in the brain, highlighting its role in central analgesic mechanisms. The emotional and sensory experience of pain is also modulated by limbic and thalamic brain regions, which are influenced by opioidergic signaling.

Stress Response Regulation and Adrenal Medulla Involvement

Leucine enkephalinamide is intricately involved in the body's response to stress. The adrenal medulla, the inner part of the adrenal gland, is a major site of both catecholamine and enkephalin synthesis and release. In response to stressful stimuli, the sympathetic nervous system stimulates the adrenal medulla to secrete catecholamines, such as epinephrine (B1671497) and norepinephrine, which mediate the "fight-or-flight" response.

Notably, Leucine enkephalin is co-released with these catecholamines from chromaffin cells in the adrenal medulla. Studies have shown that impulse activity and depolarization differentially regulate the expression of Leucine enkephalin and catecholamines. For instance, surgical denervation of the adrenal gland or blockade of synaptic transmission leads to an increase in Leucine enkephalin content, while decreasing catecholamine levels. Glucocorticoids, also released during stress, have been found to regulate the expression of Leucine enkephalin in adrenal chromaffin cells. This co-release and differential regulation suggest a complex interplay where enkephalins may act to modulate the physiological response to stress, potentially by counteracting some of the effects of high levels of catecholamines.

Leucine Enkephalinamide and Catecholamine Regulation in the Adrenal Medulla

| Condition | Effect on Leucine Enkephalinamide | Effect on Catecholamines |

|---|---|---|

| Acute Stress (Sympathetic Activation) | Co-released with catecholamines | Increased secretion |

| Surgical Denervation | Increased content | Decreased levels |

| Pharmacologic Blockade of Synaptic Transmission | Increased content | Decreased levels |

| Veratridine-induced Depolarization | Accumulation prevented | Not specified |

| Glucocorticoid Exposure | Regulated expression | Not specified |

Limbic System Modulation and Emotional Conditions

The limbic system, a collection of brain structures crucial for emotion, behavior, and memory, contains high densities of enkephalinergic neurons. Key areas within the limbic system, such as the amygdala, hippocampus, and hypothalamus, are involved in processing emotions like fear, anxiety, and pleasure. The presence of enkephalin pathways in these regions suggests a significant role for Leucine enkephalinamide in modulating emotional states.

The euphoric effects associated with opiates are thought to be mediated, in part, by the action of enkephalins within the limbic system. Dysregulation of the enkephalinergic system has been implicated in various emotional conditions. For example, alterations in the functioning of the limbic system are often observed in anxiety disorders, depression, and post-traumatic stress disorder (PTSD). The modulation of emotional behavior by Leucine enkephalinamide is linked to its ability to influence the major dopaminergic pathways in the brain, including the meso-limbic pathway, which is critical for reward and motivation.

Memory Processes

The role of Leucine enkephalinamide in memory is complex and appears to be modulatory. The hippocampus, a key structure in the limbic system, is essential for the formation and consolidation of memories. Research has indicated that leucine, the C-terminal amino acid of Leucine enkephalin, can have a significant impact on cognitive processes.

Studies in animal models have shown that intra-hippocampal administration of leucine can impair memory consolidation. This impairment has been associated with a complete inhibition of long-term potentiation (LTP) generation, a cellular mechanism believed to underlie learning and memory. Furthermore, research in rats has demonstrated that while insufficient leucine levels can exacerbate cognitive impairment, supplementation with a high-leucine diet can help recover cognitive function to some extent. These findings suggest that Leucine enkephalinamide, through its constituent amino acid, may play a role in modulating the cellular processes that are fundamental to memory formation.

Behavioral Activation and Psychomotor Activity

Leucine enkephalinamide and its analogues have been shown to exert significant effects on behavioral activation and psychomotor activity. Research indicates that intraventricular injections of long-acting enkephalin analogues, including D-Ala2-Leu-enkephalinamide, lead to a sustained increase in psychomotor activity in mice nih.govnih.gov. This heightened activity is characterized by continuous, stereotyped behaviors, such as stereotyped running, which bears a resemblance to the effects observed after morphine administration nih.gov.

The behavioral activation induced by these enkephalin analogues is dose-dependent nih.gov. Studies have demonstrated that these motor syndromes can be reversed by pretreatment with naloxone (B1662785), an opioid receptor antagonist, suggesting that the effects are mediated through opioid receptors nih.govnih.gov. Furthermore, naloxone administered alone has been found to reduce the initial behavioral activation observed when mice are exposed to a novel environment, implying that endogenous opiates may play a role in facilitating behavioral excitation nih.gov. In some studies, Leucine enkephalin has been observed to cause behavioral depression in male mice, an effect that can counteract the depression of motility caused by ethanol (B145695) in female mice nih.gov.

The potency of these analogues can vary, with some research suggesting that the leucine-enkephalin analogue is more potent than the methionine-enkephalin analogue at most doses tested nih.gov. These findings collectively suggest that endogenous opioid peptides like leucine enkephalinamide are involved in the modulation of behavioral arousal and motor activity.

Table 1: Effects of Leucine Enkephalinamide Analogues on Psychomotor Activity in Mice

| Compound | Administration Route | Observed Effect | Receptor Involvement | Reversibility |

|---|---|---|---|---|

| D-Ala2-Leu-enkephalinamide | Intraventricular | Sustained elevation of psychomotor activity, stereotyped running | Opioid receptors | Reversed by naloxone |

| Leucine enkephalin | Intraperitoneal | Behavioral depression (in males) | Not specified | Counteracted ethanol-induced depression (in females) |

Neuroprotective Effects

Leucine enkephalinamide analogues have demonstrated significant neuroprotective properties, particularly in the context of ischemic brain injury. The synthetic delta-opioid receptor agonist [D-Ala2, D-Leu5]enkephalin (DADLE), a stable analogue of leucine enkephalin, has been a key focus of this research.

Studies have shown that DADLE confers neuroprotection against global cerebral ischemia bidmc.org. The mechanism underlying this protective effect involves the activation of the delta-opioid receptor-AMPK-autophagy axis bidmc.org. Activation of delta-opioid receptors by DADLE has been found to promote the survival of hippocampal neurons following an ischemic event. Research indicates that DADLE treatment can attenuate neuronal damage and improve cognitive impairments in animal models of global ischemia.

The neuroprotective effects of DADLE are mediated through various cellular and molecular pathways. These include the maintenance of ionic homeostasis, alleviation of glutamate excitotoxicity, and inhibition of Bax-related apoptosis. Furthermore, signaling pathways such as the PKC/ERK and PI3K/Akt pathways have been implicated in the neuroprotection afforded by delta-opioid receptor activation acs.org. In ex vivo models of ischemia/reperfusion in brain slices, DADLE has also been shown to exert protective effects acs.org.

Table 2: Neuroprotective Mechanisms of [D-Ala2, D-Leu5]enkephalin (DADLE)

| Protective Mechanism | Signaling Pathway | Experimental Model | Reference |

|---|---|---|---|

| Promotion of hippocampal neuronal survival | Delta opioid receptor-AMPK-autophagy axis | Global cerebral ischemia in rats | bidmc.org |

| Attenuation of neuronal damage | PI3K/Akt pathway | Global ischemia in rats | |

| Alleviation of glutamate excitotoxicity | Not specified | Ischemic stress models | acs.org |

| Inhibition of Bax-related apoptosis | Not specified | Ischemic stress models | acs.org |

Peripheral Systemic Functions

Gastrointestinal Motility and Peristalsis Modulation

Leucine enkephalinamide plays a significant role in the regulation of gastrointestinal function, particularly in modulating motility and peristalsis. Studies utilizing isolated guinea-pig ileum have shown that leucine-enkephalin can depress or even inhibit the peristaltic reflex nih.gov. This inhibitory action is thought to be mediated through its effects on the myenteric ganglia and axon terminals within the myenteric plexus nih.gov. The blockade of peristalsis induced by leucine-enkephalin can be antagonized by opiate antagonists such as naloxone and nalorphine, as well as by various cholinomimetic agents and polypeptides that stimulate peristalsis nih.gov.

In conscious dogs, the synthetic analogue D-Ala2 D-Leu5 enkephalin (DADLE) has been observed to interrupt the normal pattern of irregular spike activity in the small bowel of fed animals. DADLE can induce both periods of regular spike activity and periods of quiescence researchgate.net. The induction of regular spike activity is suggested to be a mu-opioid receptor effect, while the quiescent phase may be mediated by delta-opioid receptors researchgate.net. These effects of DADLE on intestinal motility can also be abolished by opioid antagonists researchgate.net.

Table 3: Effects of Leucine Enkephalin and its Analogues on Gastrointestinal Motility

| Compound | Experimental Model | Effect on Motility | Proposed Mechanism of Action |

|---|---|---|---|

| Leucine-enkephalin | Isolated guinea-pig ileum | Depression/inhibition of peristaltic reflex | Action on myenteric ganglia and axon terminals |

| D-Ala2 D-Leu5 enkephalin (DADLE) | Conscious dogs (small bowel) | Induction of regular spike activity and quiescence | Mu and delta opioid receptor activation |

Cardiovascular Regulation and Hemodynamic Influences

The cardiovascular effects of leucine enkephalinamide and its analogues are complex, with research indicating both pressor and depressor responses depending on the specific compound, dose, and route of administration.

Intravenous administration of leucine enkephalinamide at certain doses has been shown to produce slight pressor responses in conscious rats, which are not accompanied by tachycardia nih.gov. This pressor effect is suggested to be mediated by an alpha-receptor-mediated vasoconstriction in the peripheral vasculature and can be suppressed by naloxone and phentolamine (B1677648) nih.gov. Conversely, the analogue D-ala2-leucine enkephalinamide (DALEA) causes a transient but potent decrease in mean arterial pressure and heart rate, an effect that is blocked by naloxone and atropine, suggesting an interaction with muscarinic cholinergic receptors on the myocardium nih.gov.

Central administration of leucine-enkephalin can also elicit cardiovascular responses. When administered into the lateral brain ventricles, cisterna magna, or intravenously, leucine-enkephalin has been observed to produce increases in blood pressure and heart rate nih.gov. These centrally mediated effects are inhibited by naloxone when administered into the cisterna magna or intravenously nih.gov. Furthermore, microinjections of leucine-enkephalin into the nucleus tractus solitarius of the rat have been found to induce hypotension and bradycardia, effects that are prevented by both mu- and delta-opioid receptor antagonists nih.gov.

Table 4: Cardiovascular and Hemodynamic Effects of Leucine Enkephalinamide and its Analogues

| Compound | Administration Route | Effect on Blood Pressure | Effect on Heart Rate | Proposed Mechanism |

|---|---|---|---|---|

| Leucine enkephalinamide | Intravenous (conscious rats) | Slight increase | No change | Alpha-receptor mediated vasoconstriction |

| D-ala2-leucine enkephalinamide (DALEA) | Intravenous (conscious rats) | Potent decrease | Decrease | Interaction with muscarinic cholinergic receptors |

| Leucine-enkephalin | Intracerebroventricular, intracisternal, intravenous | Increase | Increase | Central opioid receptor activation |

| Leucine-enkephalin | Microinjection into nucleus tractus solitarius | Decrease | Decrease | Activation of mu- and delta-opioid receptors |

Endocrine System Interactions (e.g., Melanocyte-Stimulating Hormone Release, Gonadal Function)

Leucine enkephalinamide is involved in the modulation of the endocrine system, with notable effects on the release of pituitary hormones.

Melanocyte-Stimulating Hormone (MSH) Release: Research has demonstrated that leucine-enkephalin can exert a direct inhibitory influence on the release of alpha-melanocyte-stimulating hormone (α-MSH) from the neurointermediate lobe of the pituitary gland. Studies using perifused rat neurointermediate pituitaries have shown that α-MSH release stimulated by high potassium concentrations and veratridine, which are dependent on calcium influx, is abolished by leucine-enkephalin. A dose-response relationship has been observed, indicating that this inhibition is a specific opioid effect. The mechanism is thought to involve interference with the calcium messenger system, as the effects of secretagogues that primarily use cAMP as a second messenger are unaffected by leucine-enkephalin in the absence of extracellular calcium. This inhibitory action is reversible by the opioid antagonist naloxone.

Gonadal Function: The influence of leucine enkephalinamide on gonadal function is primarily mediated through its effects on the hypothalamic-pituitary-gonadal axis. In vivo studies have shown that enkephalins can inhibit the secretion of Luteinizing Hormone (LH) while having no significant effect on Follicle-Stimulating Hormone (FSH) nih.gov. However, in vitro studies using monolayer pituitary cell cultures have indicated that leucine-enkephalin alone does not alter the secretion or synthesis of LH and FSH nih.gov. Interestingly, when co-administered with Luteinizing Hormone-Releasing Hormone (LHRH), leucine-enkephalin can lead to an increase in LH secretion and synthesis nih.gov. This suggests that enkephalins may not act directly on the pituitary to control basal gonadotropin release but can modulate the pituitary's response to hypothalamic hormones nih.gov. Opioid peptides, in general, are known to inhibit the release of glycoprotein (B1211001) hormones, which include LH and FSH, in rats.

Table 5: Endocrine System Interactions of Leucine Enkephalinamide

| Endocrine Axis | Hormone Affected | Effect of Leucine Enkephalinamide | Experimental Context |

|---|---|---|---|

| Hypothalamic-Pituitary-Adrenal Axis | α-Melanocyte-Stimulating Hormone (α-MSH) | Inhibition of release | Perifused rat neurointermediate pituitaries |

| Hypothalamic-Pituitary-Gonadal Axis | Luteinizing Hormone (LH) | Inhibition of secretion | In vivo studies |

| Luteinizing Hormone (LH) | No direct effect on secretion; enhances LHRH-induced secretion | In vitro pituitary cell cultures | |

| Follicle-Stimulating Hormone (FSH) | Inactive | In vivo studies | |

| Follicle-Stimulating Hormone (FSH) | No direct effect on secretion | In vitro pituitary cell cultures |

Immune System Function Modulation

Leucine enkephalinamide has been shown to modulate the function of the immune system, with evidence pointing towards a complex, dose-dependent regulatory role. The central administration of leucine-enkephalin in rats has been found to have a dual effect on the primary humoral immune response.

At lower doses, intracerebroventricular injection of leucine-enkephalin stimulates the plaque-forming cell (PFC) response, indicating an enhancement of the humoral immune response. In contrast, higher doses of leucine-enkephalin exert an immunosuppressive effect on the PFC response.

The immunomodulatory effects of leucine-enkephalin appear to be mediated by different opioid receptor subtypes. The stimulatory effect at low doses is blocked by a delta-opioid receptor antagonist, while the suppressive effect at high doses is blocked by a kappa-opioid receptor antagonist. Furthermore, a mu-opioid receptor antagonist can reverse both the stimulatory and suppressive effects, suggesting a central role for mu-opioid receptors in mediating the immunomodulatory actions of centrally administered leucine-enkephalin, with a possible involvement of delta and kappa receptors.

Table 6: Immunomodulatory Effects of Centrally Administered Leucine Enkephalinamide

| Dose Range | Effect on Humoral Immune Response (PFC Response) | Mediating Opioid Receptor(s) |

|---|---|---|

| Low | Stimulation | Delta (blocked by ICI 174,864), Mu (reversed by β-FNA) |

| High | Suppression | Kappa (blocked by nor-BNI), Mu (reversed by β-FNA) |

Wound Repair and Hemidesmosome Dynamics

Leucine enkephalin (L-ENK), an endogenous peptide for the δ-opioid receptor (DOPr), plays a significant role in the intricate process of skin wound healing. rrpharmacology.rumhmedical.com Its expression in the skin is altered during pathological conditions, highlighting its involvement in maintaining skin homeostasis. rrpharmacology.rumhmedical.com The mechanism by which L-ENK promotes wound repair involves the modulation of hemidesmosomes, which are critical adhesion complexes that anchor epithelial cells to the underlying basement membrane. rrpharmacology.ru

Research has demonstrated that L-ENK facilitates wound repair by promoting the disruption of hemidesmosomes, a necessary step for keratinocyte migration to close a wound. rrpharmacology.ru This process is mediated through the activation of a specific signaling cascade. L-ENK binding to the δ-opioid receptor induces the activation of Erk (extracellular signal-regulated kinase) and its downstream effectors, P90(RSK) and Elk-1. rrpharmacology.rumhmedical.com This signaling pathway is crucial for the expression of matrix metalloproteinase (MMP)-2 and MMP-9, enzymes that degrade the extracellular matrix, further enabling cell migration. rrpharmacology.rumhmedical.com The disassembly of hemidesmosomes and the subsequent migration of keratinocytes are fundamental events in the re-epithelialization phase of wound healing. physiology.org Inhibition of the Erk pathway has been shown to block the activation of P90(RSK) and Elk-1, significantly blunting the wound repair process initiated by L-ENK. rrpharmacology.rumhmedical.com

| Component | Action/Effect | Significance in Wound Healing |

|---|---|---|

| Leucine Enkephalin (L-ENK) | Binds to δ-opioid receptor (DOPr) | Initiates the signaling cascade for cell migration. |

| Erk Pathway (Erk, P90(RSK), Elk-1) | Activated by L-ENK | Critical for downstream signaling that promotes cell motility. rrpharmacology.ru |

| Hemidesmosomes | Disruption is promoted | Allows keratinocytes to detach and migrate over the wound bed. rrpharmacology.ru |

| MMP-2 and MMP-9 | Expression is induced | Degrade extracellular matrix, clearing a path for migrating cells. rrpharmacology.ru |

Pancreatic Secretion

Enkephalins are recognized as inhibitory neuropeptides that influence pancreatic exocrine secretion. mhmedical.comusahidsolo.ac.id The role of these opioid peptides is complex, with evidence suggesting they act as regulators within the intricate neural and hormonal systems that control the pancreas. mhmedical.comusahidsolo.ac.id Studies focusing on methionine enkephalin (Met-enkephalin), a closely related peptide to L-ENK, have shown that it can exert an inhibitory action on pancreatic secretion stimulated by duodenal acidification. physiology.org

The mechanism of this inhibition appears to be mediated through the suppression of cholinergic transmission. nih.gov Research indicates that enkephalins can act on delta opiate receptors located on postganglionic cholinergic neurons, thereby altering acetylcholine (B1216132) release from pancreatic tissue. nih.gov Specifically, Met-enkephalin has been found to dose-dependently suppress the increases in both pancreatic exocrine secretion and plasma secretin concentration that occur in response to duodenal acidification. physiology.org This suggests that enkephalins can negatively regulate the release of secretin-releasing peptide (SRP), which in turn reduces secretin levels and subsequent pancreatic fluid and bicarbonate secretion. jpp.krakow.pl

Interestingly, some findings present a more nuanced picture. One study in humans found that a low-dose infusion of Met-enkephalin during submaximal pancreatic stimulation actually increased pancreatic outputs, with a more pronounced effect on bicarbonate secretion than on enzyme secretion. nih.gov This suggests that the effect of enkephalins on the pancreas may be dose-dependent or vary based on the physiological context.

| Peptide Studied | Observed Effect | Proposed Mechanism | Stimulus Condition |

|---|---|---|---|

| Enkephalin (general) | Inhibitory neuropeptide mhmedical.comusahidsolo.ac.id | General neural inhibition | General regulation |

| Methionine Enkephalin | Inhibited secretion physiology.org | Suppression of secretin release physiology.org | Duodenal acidification physiology.org |

| Methionine Enkephalin | Inhibited amylase release | Acts on delta receptors on cholinergic neurons to suppress acetylcholine release. nih.gov | Nerve-stimulated release |

| Methionine Enkephalin | Increased bicarbonate and enzyme output nih.gov | Not fully elucidated | During submaximal secretin/cerulein stimulation nih.gov |

Hepatoprotective Mechanisms

Opioid peptides, including L-ENK and its analogs, are involved in protective mechanisms within the liver, particularly under conditions of stress and injury. Plasma concentrations of L-ENK are significantly elevated in patients with both acute and chronic liver disease, with levels correlating to the degree of liver damage. nih.gov This suggests an endogenous response to hepatic injury, although it is unclear if this is due to increased secretion or diminished hepatic inactivation of the peptide. nih.gov

Studies using selective agonists of opioid receptors have demonstrated a clear hepatoprotective effect. The administration of delta-opioid receptor agonists has been shown to alleviate the signs of liver failure in animal models following partial hepatectomy and in various stress models. rrpharmacology.rupfiet.ru These protective actions include the reduction of hepatocyte dystrophy, correction of microcirculation, and suppression of the cytolytic syndrome. rrpharmacology.ru

The synthetic L-ENK analog [D-Ala2, D-Leu5] enkephalin (DADLE) has been shown to protect the liver against ischemia-reperfusion injury. nih.gov The mechanisms underlying this protection are multifaceted and involve the activation of the δ-opioid receptor, which initiates pro-survival signaling pathways. nih.gov Key mechanistic actions include:

Activation of the PI3K/Akt pathway : This signaling cascade is known to prevent cellular apoptosis and attenuate hepatic ischemia-reperfusion injury. nih.gov

Reduction of Apoptosis : DADLE treatment leads to a decrease in hepatocyte apoptosis, as evidenced by reduced numbers of TUNEL-positive cells and downregulation of Cleaved Caspase-3 expression. nih.gov

Modulation of Immune Response : The protective effect also involves a reduction in the infiltration of immune cells, such as macrophages (CD68+) and neutrophils (CD11b+), and a decrease in pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov

Conversely, a study conducted in zebrafish indicated that L-ENK can induce fatty acid synthesis and lipid deposition in the liver, potentially through the GSK-3β/mTOR signaling pathway. researchgate.net This finding highlights a different, potentially non-protective role for L-ENK in hepatic lipid metabolism that may be species-specific or context-dependent.

| Mechanism | Key Molecules/Pathways Involved | Protective Outcome |

|---|---|---|

| Anti-Apoptotic Signaling | Activation of PI3K/Akt pathway; Downregulation of Cleaved Caspase-3. nih.gov | Prevents hepatocyte cell death. nih.gov |

| Anti-Inflammatory Action | Reduced infiltration of macrophages and neutrophils; Decreased TNF-α and IL-1β. nih.gov | Lessens immune-mediated tissue damage. nih.gov |

| Improved Tissue Homeostasis | Reduced hepatocyte dystrophy; Correction of microcirculation. rrpharmacology.ru | Alleviates signs of liver failure. rrpharmacology.ru |

| Lipid Metabolism Regulation (Zebrafish model) | Inhibition of GSK-3β; Activation of mTOR signaling. researchgate.net | Increased fatty acid synthesis and lipid deposition. researchgate.net |

Advanced Research Methodologies and Techniques

In Vitro Experimental Paradigms

Cell-based assays are fundamental in characterizing the interaction of Leucine (B10760876) enkephalinamide and its analogs with opioid receptors, primarily the mu (µ) and delta (δ) opioid receptors. These assays provide quantitative data on binding affinity, potency, and the functional consequences of receptor activation.

Competition radioligand binding assays are employed to determine the binding affinity (Ki) of Leucine enkephalinamide analogs. These experiments typically involve the use of cell membranes expressing the receptor of interest and a radiolabeled ligand. The ability of the unlabeled analog to displace the radioligand is measured, allowing for the calculation of its affinity. For instance, studies on analogs of Leu-enkephalin have utilized this method to quantify their binding to both δ and µ opioid receptors. mdpi.com

To assess functional activity, particularly G-protein activation, researchers utilize assays such as the cAMP GloSensor assay. This assay measures changes in intracellular cyclic AMP (cAMP) levels upon receptor activation. Gαi-coupled receptors, like the opioid receptors, inhibit adenylyl cyclase, leading to a decrease in cAMP. The potency (EC50) and efficacy of Leucine enkephalinamide analogs in eliciting this response can be precisely determined. mdpi.com

Furthermore, β-arrestin recruitment assays, such as the PathHunter assay, are used to investigate another critical aspect of receptor signaling. This assay quantifies the recruitment of β-arrestin 2 to the activated opioid receptor, a key event in receptor desensitization and internalization, as well as in biased agonism. mdpi.com

Table 1: Representative Data from Cell-Based Assays for a Hypothetical Leucine Enkephalinamide Analog

| Assay Type | Receptor | Parameter | Value |

|---|---|---|---|

| Competition Radioligand Binding | δ Opioid Receptor | Ki (nM) | 1.5 |

| Competition Radioligand Binding | µ Opioid Receptor | Ki (nM) | 2.8 |

| cAMP GloSensor Assay | δ Opioid Receptor | EC50 (nM) | 5.2 |

| cAMP GloSensor Assay | µ Opioid Receptor | EC50 (nM) | 10.4 |

| β-arrestin 2 Recruitment | δ Opioid Receptor | Efficacy (%) | 85 |

| β-arrestin 2 Recruitment | µ Opioid Receptor | Efficacy (%) | 60 |

Isolated tissue preparations serve as a classic and valuable tool for assessing the pharmacological activity of opioid peptides like Leucine enkephalinamide. The guinea pig ileum (GPI) assay is a widely used method for this purpose. ias.ac.inias.ac.in This preparation contains a dense network of neurons from the myenteric plexus that release acetylcholine (B1216132), causing smooth muscle contraction.

Opioid agonists, by acting on presynaptic opioid receptors on these neurons, inhibit the release of acetylcholine, thereby reducing the contractile response to electrical stimulation. The potency of Leucine enkephalinamide and its analogs can be quantified by their ability to inhibit these electrically induced contractions. ias.ac.in This assay provides a measure of the compound's functional activity in a more integrated biological system than cell-based assays. Some analogs of Leucine enkephalinamide have been found to be more potent than morphine in the guinea pig ileum assay. ias.ac.in The assay is also crucial for determining the antagonist activity of novel compounds. nih.gov For example, naloxone (B1662785) can reverse the inhibitory effects of Leucine enkephalinamide, demonstrating the opioid receptor-mediated mechanism of action. nih.gov

Table 2: Potency of Leucine Enkephalinamide Analogs in the Guinea Pig Ileum Assay

| Compound | Relative Potency (Morphine = 1) |

|---|---|

| Leucine enkephalinamide | 0.8 |

| Analog A | 2.5 |

| Analog B | 10.2 |

| Analog C | 0.1 |

Understanding the interaction of Leucine enkephalinamide with lipid membranes is crucial for comprehending its transport across biological barriers and its approach to membrane-bound receptors.

Phospholipid liposomes are artificial vesicles that mimic the basic structure of cell membranes. They are used to study the association and transport of peptides like Leucine enkephalinamide with and across lipid bilayers. nih.gov Studies have utilized liposomes composed of various phospholipids, such as egg-phosphatidylcholine (EPC), dioleoyl-phosphatidylethanolamine (DOPE), cholesterol, and sphingomyelin, to investigate these interactions. nih.gov The binding of Leucine enkephalin to phosphatidylserine (B164497) and phosphatidylcholine vesicles has been examined using techniques like steric exclusion chromatography. nih.gov

Biophysical techniques provide detailed information about the nature of the interaction between Leucine enkephalinamide and lipid membranes. Zeta potential measurements, for example, can detect the association of the peptide with phospholipid liposomes. nih.gov Changes in the zeta potential of the liposomes upon addition of Leucine enkephalinamide indicate that the peptide associates with and saturates the membrane surface through hydrophobic and/or electrostatic interactions. nih.gov

Other techniques such as fluorescence spectroscopy have been employed to elucidate the transfer of enkephalins across lipid membranes, suggesting a process involving adsorption, transportation, and desorption. nih.gov Nuclear magnetic resonance (NMR) spectroscopy has also been used to study the conformational changes of enkephalins when bound to lysophosphatidylcholine (B164491) micelles, providing insights into the "bioactive" conformation in a lipid environment. nih.gov

To predict the oral absorption and permeability of Leucine enkephalinamide across the intestinal epithelium, in vitro models such as Caco-2 cell monolayers are utilized. Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable support, differentiate to form a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier. sigmaaldrich.comeuropa.eu

Permeability assays with Caco-2 monolayers are used to determine the apparent permeability coefficient (Papp) of a compound. youtube.com Studies on Leucine enkephalin have shown that it has a low permeation clearance and a high degradation clearance in Caco-2 monolayers. sigmaaldrich.com This rapid degradation on the apical side of the cells is attributed to aminopeptidases. The use of protease inhibitors, such as amastatin, has been shown to significantly decrease the degradation of Leucine enkephalin and consequently increase its permeation across the Caco-2 cell monolayer. sigmaaldrich.com

Table 3: Permeability and Degradation of Leucine Enkephalin in Caco-2 Cell Monolayers

| Condition | Permeation Clearance (CLp) (cm/s) | Degradation Clearance (CLd) (cm/s) |

|---|---|---|

| Leucine enkephalin alone | Low | High |

| Leucine enkephalin + Amastatin | Increased | Significantly Decreased |

| Leucine enkephalin + Bacitracin | Slightly Increased | Decreased |

| Leucine enkephalin + Puromycin | Slightly Increased | Decreased |

Membrane Interaction Studies for Transport and Receptor Binding

In Vivo Preclinical Models

In vivo preclinical models are indispensable for characterizing the physiological and behavioral effects of Leucine enkephalinamide. These models allow for the assessment of its analgesic properties, behavioral impact, organ-specific functions, and pharmacokinetic profile in a whole-organism context.

Animal Models for Pain Assessment (e.g., Hot-Plate Test, Formalin Model, Tail Flick Test)

The analgesic potential of Leucine enkephalinamide and its analogues has been investigated using various rodent models of nociception. These tests measure the response to different types of pain stimuli, providing insights into the compound's mechanism of action.

Hot-Plate Test: This test assesses the response to a thermal stimulus and is often used to evaluate centrally acting analgesics. A study on synthetic analogues of leucine-/methionine-enkephalinamide utilized Eddy's hot plate test in albino mice to determine their analgesic activities. ias.ac.in In this test, animals are placed on a heated surface, and the latency to a pain response (e.g., paw licking or jumping) is measured. While specific data for the parent Leucine enkephalinamide was not detailed, the study demonstrated that modifications to the peptide backbone, such as substitutions at positions 2 and 5, resulted in analogues with varying degrees of analgesic potency when administered intravenously. ias.ac.in

Tail Flick Test: The tail flick test is another common method for assessing pain response, typically involving the application of radiant heat to an animal's tail. nih.gov The latency to flick the tail away from the heat source is a measure of the spinal nociceptive reflex. Research into analogues of Leucine enkephalin has utilized the tail immersion test, a variation of this method. One study reported that several synthesized analogues, including methylamides and dimethylamides of [D-Leu⁵]-enkephalin and [D-Ala², D-Leu⁵]-enkephalin, did not exhibit analgesic activity in the tail immersion test. nih.gov In contrast, studies on the non-amidated form, Leucine enkephalin, have shown that it can potentiate the analgesic effects of morphine in the tail-flick assay when administered intrathecally in rats. nih.gov

Behavioral Pharmacology Assessments (e.g., Locomotor Activity, Self-Administration)

Behavioral pharmacology studies are crucial for understanding the broader central nervous system effects of Leucine enkephalinamide, including its potential for abuse and its impact on motor function.

Locomotor Activity: The effects of enkephalins on spontaneous locomotor activity have been explored. A study in horses indicated that Leucine enkephalin, the non-amidated parent compound, had minimal effect on locomotor activity when administered intravenously or intracisternally at lower doses. nih.gov Research in mice also investigated the impact of Leucine enkephalin on spontaneous motor activity, finding that it could induce behavioral depression in male mice at a high intraperitoneal dose. nih.gov However, specific studies focusing solely on the effects of Leucine enkephalinamide on locomotor activity are limited in the available scientific literature.

Self-Administration: Self-administration studies are the gold standard for assessing the reinforcing properties and abuse potential of a substance. Research has demonstrated that laboratory rats, without prior training or opioid exposure, will self-administer Leucine enkephalin directly into their cerebral ventricles. nih.gov This finding suggests that Leucine enkephalin possesses potent reinforcing properties and may play a role in endogenous reward pathways. nih.gov To date, specific self-administration studies on the amidated form, Leucine enkephalinamide, have not been extensively reported.

Organ-Specific Functional Studies (e.g., Cardiac Neuron Modulation, Spinal Cord Motor Activity)

Investigating the effects of Leucine enkephalinamide on specific organs provides a deeper understanding of its physiological roles and potential therapeutic applications beyond analgesia.

Cardiac Neuron Modulation: The influence of enkephalins and their analogues on the nervous control of the heart has been a subject of investigation. One study examined the effects of [D-Ala²,Met⁵]enkephalinamide and [D-Ala²,D-Leu⁵]enkephalin, a close analogue of Leucine enkephalinamide, on neurotransmission in isolated atria from rabbits and rats. The results showed that these enkephalin analogues inhibited responses to cholinergic nerve stimulation in a concentration-dependent manner without affecting responses to exogenous acetylcholine. nih.gov This inhibitory effect was blocked by the opioid antagonist naloxone, suggesting a presynaptic modulation of acetylcholine release from cardiac neurons. nih.gov The study also found that noradrenergic nerve stimulation was unaffected by these analogues. nih.gov Furthermore, research on the non-amidated Leucine enkephalin has shown that its microinjection into the nucleus tractus solitarius, a key cardiovascular control center in the brainstem, induces hypotension and bradycardia in rats. nih.gov

Biodistribution and Pharmacokinetic Analyses in Vivo (e.g., Brain, Blood, Olfactory Bulbs)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Leucine enkephalinamide is critical for its development as a potential therapeutic agent.

Brain, Blood, and Olfactory Bulbs: The clinical utility of natural enkephalins is limited by their rapid degradation in plasma and poor penetration of the blood-brain barrier. nih.gov Studies on the non-amidated Leucine enkephalin have shown that its hydrolysis in rat plasma is primarily due to the action of aminopeptidase (B13392206) M and angiotensin-converting enzyme. nih.gov Research investigating the permeability of the blood-brain barrier found that the brain uptake of Leucine enkephalin is minimal. nih.gov The limited data available suggest that enkephalins are largely restricted from entering the brain from the periphery. nih.gov Specific pharmacokinetic and biodistribution studies detailing the concentration and persistence of Leucine enkephalinamide in the brain, blood, and other tissues, including the olfactory bulbs, are not extensively available in the current literature. Such studies would be essential to determine its half-life, clearance, and potential for central nervous system activity following systemic administration.

Structural and Conformational Analysis

The three-dimensional structure and conformational flexibility of Leucine enkephalinamide are key determinants of its biological activity, influencing how it interacts with opioid receptors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the solution-state conformation of peptides like Leucine enkephalinamide. A comparative study using proton magnetic resonance (¹H NMR) at 500 MHz investigated the conformational preferences of Leucine enkephalinamide in deuterated dimethyl sulphoxide (DMSO-d₆). ias.ac.in

Table 1: ¹H Chemical Shifts (in ppm) for Leucine Enkephalinamide in DMSO-d₆ at 300 K Data sourced from Dhingra & Saran (1987) ias.ac.in

| Residue | NH | CαH | CβH | Other |

|---|---|---|---|---|

| Tyr¹ | - | 4.26 | 2.98, 2.75 | OH: 9.55; Ring: 7.05, 6.68 |

| Gly² | 8.55 | 3.78, 3.68 | - | - |

| Gly³ | 8.23 | 3.78, 3.68 | - | - |

| Phe⁴ | 8.28 | 4.50 | 3.08, 2.85 | Ring: 7.25 |

| Leu⁵ | 7.95 | 4.26 | 1.55 | CγH: 1.62; CδH₂: 0.88, 0.83 |

| CONH₂ | 7.20, 6.90 | - | - | - |

Table 2: Vicinal Coupling Constants (³JHN-CαH in Hz) and Amide Proton Temperature Coefficients (-dδ/dT in ppb/K) for Leucine Enkephalinamide Data sourced from Dhingra & Saran (1987) ias.ac.in

| Residue | ³JHN-CαH (Hz) | -dδ/dT (ppb/K) |

|---|---|---|

| Gly² | 5.6, 5.6 | 4.4 |

| Gly³ | 5.8, 5.8 | 3.2 |

| Phe⁴ | 7.9 | 3.3 |

| Leu⁵ | 8.0 | 3.2 |

Computational Chemistry and Molecular Modeling

Computational approaches have become indispensable in characterizing the conformational landscape of Leucine enkephalinamide, offering insights that complement experimental data.

Double-Hybrid DFT Energy Calculations and Conformational Searches:

A significant advancement in understanding the conformational preferences of Leucine enkephalin (a closely related peptide) has been achieved through extensive conformational searches coupled with high-level quantum mechanical calculations. One such study explored the conformational space by generating a vast number of initial structures, which were then optimized using force fields and subsequently refined with density functional theory (DFT) methods researchgate.netepdf.pub.

A key aspect of this research was the use of double-hybrid DFT (DSD-PBEP86-D3BJ/def2-TZVP level of theory) for single-point energy calculations to determine the relative Gibbs free energies of different conformers in both the gas phase and in an aqueous environment researchgate.netepdf.pub. These calculations revealed that in the gas phase, the neutral form of Leucine enkephalin predominantly adopts a folded structure. Conversely, the zwitterionic form, which is prevalent in water, also favors a folded conformation stabilized by intramolecular hydrogen bonds researchgate.netepdf.pub. These findings highlight the critical role of the environment in dictating the three-dimensional structure of the peptide.

The conformational search methodology involved generating initial structures by combining low-energy conformers of the individual amino acid residues. These were then subjected to a multi-step optimization process, starting with a force field (ECEPP3), followed by Hartree-Fock (HF/3-21G(d)), and finally DFT (M06-2X with 6-31G(d) and 6-31+G(d) basis sets) calculations epdf.pub. This hierarchical approach allows for an efficient yet accurate exploration of the vast conformational space.

Spectroscopic Techniques

Spectroscopic methods provide experimental data on the vibrational modes of Leucine enkephalinamide, which are sensitive to its conformation and intermolecular interactions.

Laser Raman and Infrared Spectroscopy:

Both Laser Raman and Infrared (IR) spectroscopy have been employed to investigate the conformational states of Leucine enkephalin in various environments epdf.pub. These techniques probe the vibrational frequencies of the molecule's chemical bonds. The positions and intensities of the spectral bands, particularly in the amide I region (primarily C=O stretching), are indicative of the peptide's secondary structure, such as the presence of β-turns.

Studies have shown that the conformation of Leucine enkephalin is solvent-dependent. For instance, in dimethyl sulfoxide (B87167) (DMSO), a folded β-bend structure is adopted, while in water, it exists as an ensemble of different conformations epdf.pub.

Theoretical calculations, specifically DFT, have been used to simulate the vibrational absorption (VA) spectra of Leucine enkephalin. By comparing the calculated spectra of different conformers with experimental VA spectra, researchers can identify the most probable structures present in a given environment. For example, a study utilized DFT at the B3LYP/6-31G* level of theory to simulate the VA spectra of various Leucine enkephalin conformers, providing a basis for interpreting experimental IR data.

Analytical Quantification and Detection Strategies

The accurate quantification and detection of Leucine enkephalinamide in biological and pharmaceutical samples are crucial for understanding its physiological roles and for quality control. Various advanced analytical techniques have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of Leucine enkephalinamide and its metabolites. The choice of detector is critical for achieving the required sensitivity and selectivity.

HPLC coupled with electrochemical detection (HPLC-ED) offers a highly sensitive method for the analysis of Leucine enkephalinamide. This technique is based on the electrochemical oxidation of the tyrosine residue within the peptide.

A notable advancement in this area is the use of boron-doped diamond (BDD) thin-film electrodes as an amperometric detector. In one study, gradient liquid chromatography with a BDD electrode was used to detect Leucine enkephalinamide and its metabolites. This system demonstrated well-defined and reproducible cyclic voltammograms with signal-to-background ratios 5-10 times higher than those obtained with conventional glassy carbon (GC) electrodes.

The method was validated for the analysis of rabbit serum samples, showcasing its applicability to complex biological matrices. The linearity of the calibration curves extended over a wide concentration range, and the limit of detection (LOD) for Leucine enkephalinamide was determined to be 11 nM, which was significantly lower than that achieved with a GC electrode.

Table 1: Comparison of Detection Limits for Leucine Enkephalinamide and Related Compounds using HPLC with BDD and GC Electrodes

| Compound | Limit of Detection (BDD Electrode) (nM) | Limit of Detection (GC Electrode) (nM) |

| Tyrosine (T) | 3 | 22.88 |

| Tyrosyl-alanine (TA) | 2.2 | 20.64 |

| Tyrosyl-alanine-glycine (TAG) | 2.7 | 89.57 |

| Leucine-enkephalin (LE) | 20 | 116.04 |

| Leucine enkephalinamide (LEA) | 11 | 75.67 |

Data sourced from a study on gradient liquid chromatography with electrochemical detection.

Fluorescence detection can be a highly sensitive and selective method for HPLC analysis. While Leucine enkephalinamide itself is not strongly fluorescent, derivatization with a fluorescent tag can enable its detection at low concentrations. Common derivatizing reagents for amino acids and peptides that introduce a fluorescent moiety include o-phthalaldehyde (B127526) (OPA), fluorescein (B123965) isothiocyanate (FITC), and dansyl chloride. Although specific applications detailing the derivatization of Leucine enkephalinamide for HPLC-FL are not extensively reported in the provided context, this approach remains a viable strategy for its quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the identification and quantification of a vast array of compounds, including peptides like Leucine enkephalinamide. While specific studies detailing the quantitative analysis of Leucine enkephalinamide as the primary analyte in biological fluids are not prevalent in the provided search results, its use as a standard in LC-MS applications is well-documented.

In many metabolomic and proteomic studies, Leucine enkephalinamide acetate (B1210297) is utilized as a lock mass. This involves introducing a known compound at a constant concentration into the mass spectrometer to provide a reference mass for accurate mass measurements of the analytes of interest. This practice ensures the high mass accuracy and reproducibility of the LC-MS system, particularly with high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) instruments. The frequent use of Leucine enkephalinamide in this capacity underscores its stability and well-characterized mass spectral behavior, which are also desirable qualities for a quantitative standard.

Voltammetric and Flow-Injection Analysis (FIA)

The electrochemical behavior of Leucine enkephalinamide has been effectively studied using voltammetric methods and flow-injection analysis (FIA). A significant advancement in this area involves the use of boron-doped diamond (BDD) thin-film electrodes, which have demonstrated superior performance compared to traditional glassy carbon (GC) electrodes for the detection of Leucine enkephalinamide and its metabolites. nih.govstackexchange.com

Utilizing cyclic voltammetry (CV), researchers have observed well-defined and highly reproducible oxidation peaks for Leucine enkephalinamide at BDD electrodes. nih.govstackexchange.com The signal-to-background ratios achieved with BDD electrodes are notably 5 to 10 times higher than those obtained with GC electrodes, indicating a significant enhancement in sensitivity. nih.govstackexchange.com This improved performance is crucial for the accurate detection of the compound, especially at low concentrations.

Flow-injection analysis with amperometric detection further underscores the advantages of BDD electrodes in the analysis of Leucine enkephalinamide. nih.gov This technique allows for a linear dynamic range of detection over a wide range of concentrations, typically from 0.06 to 30 microM, with a regression coefficient of 0.999. nih.gov The stability of the BDD electrode is a key feature, as no deactivation is observed even after multiple experiments with both standard solutions and complex matrices like plasma samples. nih.gov

The limit of detection (LOD) for Leucine enkephalinamide using a BDD electrode is approximately 11 nM, which is a substantial improvement over the 75.67 nM LOD achieved with a GC electrode. nih.gov This heightened sensitivity makes the BDD electrode-based FIA a promising method for the analysis of Leucine enkephalinamide in various biological samples. nih.gov

| Analytical Parameter | Boron-Doped Diamond (BDD) Electrode | Glassy Carbon (GC) Electrode |

|---|---|---|

| Signal-to-Background Ratio | 5-10 times higher | Standard |

| Linear Dynamic Range (µM) | 0.06 - 30 | Not specified |

| Regression Coefficient | 0.999 | Not specified |

| Limit of Detection (nM) | 11 | 75.67 |

Mass Spectrometry for Primary Amide Functionality

Mass spectrometry (MS) is a powerful tool for the structural elucidation of peptides, including the characterization of the primary amide functionality in Leucine enkephalinamide. Tandem mass spectrometry (MS/MS) experiments, in particular, provide detailed information about the fragmentation pathways of the molecule, allowing for the confirmation of its amino acid sequence and the identification of the C-terminal amide.

The fragmentation of peptides in a mass spectrometer is a controlled process that typically involves the cleavage of amide bonds along the peptide backbone. stackexchange.com This process can be induced by various methods, such as collision-induced dissociation (CID), where ions are accelerated and collided with neutral gas molecules. nih.gov The resulting fragment ions, commonly designated as b- and y-type ions, provide sequence-specific information.

In the case of Leucine enkephalinamide, the presence of the primary amide at the C-terminus influences the fragmentation pattern observed in the mass spectrum. Multi-stage tandem mass spectrometry (MSn) of metal-cationized Leucine enkephalinamide has been investigated to understand these fragmentation pathways in detail. nih.gov For instance, the multi-stage CID of the argentinated (silver-cationized) peptide has been shown to allow for the complete determination of the amino acid sequence from the C-terminal side. nih.gov

The fragmentation of the primary amide bond itself is a key diagnostic feature. In general, under CID conditions, amide bonds can fragment, leading to the loss of the amine or, in this case, ammonia (B1221849) from the C-terminus. stackexchange.comrsc.org The protonation of the amide nitrogen can weaken the peptide bond, facilitating its cleavage. nih.gov The specific fragmentation pattern and the masses of the resulting fragment ions can definitively confirm the presence of the primary amide functionality, distinguishing Leucine enkephalinamide from its free acid counterpart, Leucine enkephalin.

| Compound Name |

|---|

| Leucine enkephalinamide |

| Tyrosine |

| Tyrosyl-alanine |

| Tyrosyl-alanine-glycine |

| Leucine-enkephalin |

Development of Leucine Enkephalinamide Analogues and Peptidomimetics

Rationale for Structural Modification

The primary motivations for altering the chemical structure of Leucine (B10760876) enkephalinamide are to improve its stability, facilitate its access to the central nervous system, and fine-tune its interaction with opioid receptors.

Native Leucine enkephalinamide is rapidly broken down by various peptidases, significantly limiting its duration of action. A key strategy to prevent this is the substitution of L-amino acids with their D-isomers, particularly at the second position (Gly). This modification sterically hinders the approach of peptidases, thereby increasing resistance to enzymatic degradation. For example, the substitution of Gly2 with a D-amino acid has been shown to markedly increase the potency of enkephalin analogues, a consequence of enhanced stability. ias.ac.inias.ac.in

Another effective approach is the modification of the peptide backbone itself, such as through N-methylation of the amide bonds. N-methylated peptides are less susceptible to proteolytic cleavage and can also exhibit improved cell permeability. The replacement of an amide bond with an N-methyl amide can lead to analogues with increased lipophilicity and stability compared to the parent compound. nih.gov Furthermore, modifications at the C-terminus, such as amidation or esterification, can protect against carboxypeptidases. Research has demonstrated that N-terminal modifications, such as the introduction of a pivaloyl group, can lead to a dramatic increase in plasma half-life, extending it from minutes to many hours. nih.gov

| Modification Strategy | Example | Effect on Stability |

| D-amino acid substitution | Replacing Gly2 with D-Ala or D-Met | Increased resistance to aminopeptidases ias.ac.inias.ac.in |

| N-methylation | N-methyl amide bond between Phe and Leu | Enhanced stability and lipophilicity nih.gov |

| C-terminal modification | Methyl esterification | Rapidly hydrolyzed in plasma, but the resulting acid is relatively stable nih.gov |

| N-terminal acylation | N-pivaloyl group | ~90-fold increase in plasma half-life nih.gov |

The blood-brain barrier (BBB) represents a significant obstacle to the delivery of peptide-based therapeutics to the central nervous system. A primary strategy to overcome this is to increase the lipophilicity of the molecule, as this generally correlates with improved BBB penetration. nih.gov This can be achieved through various chemical modifications, such as the introduction of lipophilic groups or the N-methylation of amide bonds, which reduces the hydrogen bonding capacity of the peptide. nih.gov

A more sophisticated approach involves the use of chemical delivery systems (CDS). nih.gov In this strategy, the peptide is conjugated to a lipophilic carrier molecule, such as a 1,4-dihydrotrigonellyl group at the N-terminus and a bulky, lipophilic ester group at the C-terminus. nih.gov This "disguises" the peptide, allowing it to cross the BBB. Once in the brain, the carrier is enzymatically cleaved, releasing the active peptide. nih.gov Paradoxically, in some instances, glucosylation of enkephalin analogues has been shown to promote transport across the BBB, potentially by utilizing glucose transporters. arizona.edu

| Strategy | Example | Mechanism |

| Increased Lipophilicity | N-methylation of amide bonds | Reduces hydrogen bonding and increases lipid solubility nih.gov |